4-氟苯基三氟甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing groups into organic molecules. For instance, the paper titled "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity" discusses a novel fluorinating agent that shows high stability and diverse fluorination capabilities . This agent could potentially be used in the synthesis of compounds like 4-Fluorophenyl trifluoromethanesulfonate.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial in determining their reactivity and physical properties. The paper "Fluoromethyl-2,4,6-trinitrophenylsulfonate: A New Electrophilic Monofluoromethylating Reagent" provides insights into the molecular structure of a monofluoromethylating reagent, which could be similar to the structure of 4-Fluorophenyl trifluoromethanesulfonate . The structure was determined using X-ray diffraction, which is a common technique for analyzing the molecular structure of crystalline compounds.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often facilitated by their unique electronic properties. The paper "Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties" describes the preparation of a compound with strong electron-withdrawing groups, which could be indicative of the reactivity of similar compounds like 4-Fluorophenyl trifluoromethanesulfonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the paper "Trifluoromethanesulfonyl hypofluorite, a hitherto unknown fluoroxy compound" discusses a compound with a sulfur atom bonded to both carbon and an O-F moiety, which exhibits unique properties such as a low melting point and specific NMR signals . These properties are relevant when considering the behavior of 4-Fluorophenyl trifluoromethanesulfonate under different conditions.

科学研究应用

燃料电池应用

质子交换膜

4-氟苯基衍生物用于合成磺化聚(芳醚砜)共聚物,由于其高质子电导率,在燃料电池应用中显示出潜力。这些聚合物具有优异的热稳定性和吸水率,使其适用于聚电解质膜材料 (Kim, Robertson, & Guiver, 2008)。

磺化嵌段共聚物

已经实现了掺入芴基和 4-氟苯基衍生物的磺化聚(芳醚砜)嵌段共聚物的合成。这些材料表现出高质子电导率和机械性能,使其成为燃料电池膜应用的有希望的候选材料 (Bae, Miyatake, & Watanabe, 2009)。

化学合成

聚合物合成中的接枝

4-氟苯基三氟甲磺酸酯衍生物用于将磺化物质接枝到聚合物上,特别是在燃料电池应用中。这种方法涉及氧化步骤以激活硫化物基团以进行进一步的反应 (Li, Ding, Robertson, & Guiver, 2006)。

氟烷基化反应

一种单氟甲基化试剂氟甲基-2,4,6-三硝基苯磺酸盐的合成涉及使用 4-氟苯基衍生物。该试剂可有效将 CH2F 基团引入各种亲核试剂 (Reichel, Sile, Kornath, & Karaghiosoff, 2021)。

N-芳基磺酰胺的氟化

已经开发出一种使用 4-氟苯基衍生物作为前体的 N-芳基磺酰胺的氧化亲核氟化技术。该方法适用于放射性氟化,扩大了合成氟化化合物的范围 (Buckingham et al., 2015)。

安全和危害

While specific safety data for 4-Fluorophenyl trifluoromethanesulfonate is not available, related compounds are considered hazardous. For example, 4-Fluorophenyl sulfone is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

属性

IUPAC Name |

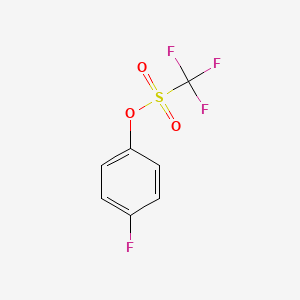

(4-fluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHSEZUGDOTYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl trifluoromethanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)

![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)